molecular formula C13H16N2O2 B2857819 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 943110-43-8

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B2857819
CAS No.: 943110-43-8
M. Wt: 232.283
InChI Key: KGTQNTMASOBOTH-UHFFFAOYSA-N
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Description

3-(1-Propyl-1H-benzimidazol-2-yl)propanoic acid (CAS: 943110-43-8) is a benzimidazole derivative with a propyl substituent at the N1 position and a propanoic acid chain at the C2 position. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol . The benzimidazole core enables π-stacking interactions, while the propanoic acid group provides reactivity for esterification or amidation . This compound is studied for applications in coordination chemistry, drug design, and materials science due to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

3-(1-propylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTQNTMASOBOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications on the Benzimidazole Core

Compound 1 : 3-[5-(Morpholin-4-ylsulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid
  • CAS : 731815-69-3
  • Molecular Formula : C₁₇H₂₃N₃O₅S
  • Molecular Weight : 381.45 g/mol
  • Key Features :
    • A morpholine sulfonyl group at the benzimidazole’s 5-position enhances polarity and aqueous solubility.
    • The sulfonyl group improves polar interactions (e.g., hydrogen bonding), making it suitable for targeting enzymes with hydrophilic active sites .
    • Higher molecular weight (381.45 vs. 232.28) reduces membrane permeability compared to the parent compound.
Compound 2 : 3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid
  • CAS : 717865-09-3
  • Molecular Formula : C₁₃H₁₆N₂O₂S
  • Molecular Weight : 264.34 g/mol
  • Key Features: Replaces the propanoic acid’s oxygen with a thioether group, altering electronic properties and redox stability. Discontinued commercial availability suggests challenges in synthesis or stability .
Compound 3 : 3-(1H-Benzimidazol-2-yl)propanoic acid
  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • Key Features :
    • Lacks the N1-propyl group, reducing lipophilicity and membrane permeability.
    • Simpler structure facilitates metal coordination, as seen in copper(I) complexes .

Functional Group Variations on the Propanoic Acid Chain

Compound 4 : 3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid
  • CAS : 49671-84-3
  • Molecular Formula : C₁₀H₁₀N₂O₄
  • Molecular Weight : 222.20 g/mol
  • Key Features: Two hydroxyl groups on the propanoic acid chain increase hydrophilicity and hydrogen-bonding capacity. Lower bioavailability due to reduced lipophilicity compared to the target compound .

Data Table: Structural and Property Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Notable Substituents Key Properties
3-(1-Propyl-1H-benzimidazol-2-yl)propanoic acid 943110-43-8 C₁₃H₁₆N₂O₂ 232.28 N1-propyl, C2-propanoic acid Balanced lipophilicity, π-stacking, reactive carboxyl group
3-[5-(Morpholin-4-ylsulfonyl)-1-propyl-1H-benzimidazol-2-yl]propanoic acid 731815-69-3 C₁₇H₂₃N₃O₅S 381.45 5-sulfonyl-morpholine, N1-propyl Enhanced solubility, polar interactions
3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid 717865-09-3 C₁₃H₁₆N₂O₂S 264.34 N1-isopropyl, thioether linkage Potential redox instability, discontinued
3-(1H-Benzimidazol-2-yl)propanoic acid - C₁₀H₁₀N₂O₂ 190.20 Unsubstituted N1, propanoic acid High metal-binding affinity, lower lipophilicity
3-(1H-Benzimidazol-2-yl)-2,3-dihydroxypropanoic acid 49671-84-3 C₁₀H₁₀N₂O₄ 222.20 Dihydroxypropanoic acid High hydrophilicity, limited membrane penetration

Biological Activity

3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is C13H18N2O3C_{13}H_{18}N_2O_3 with a molecular weight of approximately 250.29 g/mol. The compound features a benzimidazole ring linked to a propanoic acid moiety, which is significant for its biological interactions.

1. Antibacterial Activity

Research indicates that 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid exhibits notable antibacterial properties. It has been tested against various bacterial strains, including E. coli, S. aureus, K. pneumoniae, and P. aeruginosa.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. coli40 µg/mL29
S. aureus50 µg/mL24
K. pneumoniae45 µg/mL30
P. aeruginosa50 µg/mL19

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in the context of rising antibiotic resistance .

2. Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7).

Case Study: MCF-7 Cell Line
In vitro tests demonstrated that treatment with 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid resulted in:

  • Cell Viability Reduction : A significant decline in cell viability was observed at higher concentrations.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells, particularly in the S phase of the cell cycle, suggesting that the compound may induce cell cycle arrest and apoptosis .

The biological activity of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation by binding to their active sites.
  • Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains a sulfonamide groupHistorically significant antibacterial agent
Benzothiazole derivativesSimilar bicyclic structureKnown for diverse biological activities
5-SulfamoylbenzimidazoleContains a benzimidazole coreExhibits antifungal properties

The unique combination of the propanoic acid moiety with the benzimidazole ring in this compound may confer distinct biological activities not present in other similar compounds .

Q & A

Q. What are the standard synthetic routes for 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the benzimidazole core via cyclization of o-phenylenediamine derivatives with carboxylic acid precursors under acidic conditions .
  • Alkylation : Introduction of the propyl group at the 1-position using propyl halides or alkylating agents in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC . Optimization focuses on temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios to minimize by-products like unreacted intermediates or isomers.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Technique Purpose Example Data
NMR Confirm molecular structure, substituent positions¹H NMR: δ 1.0–1.5 (propyl CH₃), δ 7.0–8.5 (benzimidazole aromatic protons)
HPLC-MS Assess purity and molecular weightm/z = 259.3 [M+H]⁺ (C₁₃H₁₆N₂O₂)
FT-IR Identify functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹)

Q. How should solubility and stability be evaluated for this compound in aqueous buffers?

  • Solubility : Test in PBS (pH 7.4) or DMSO, using UV-Vis spectroscopy to quantify solubility limits. Adjust pH to enhance ionization of the carboxylic acid group .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., enzymes with benzimidazole-binding sites). The propanoic acid moiety may participate in hydrogen bonding with active-site residues .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How does structural modification of the propyl group impact biological activity?

  • Structure-Activity Relationship (SAR) : Replace the propyl group with shorter (methyl) or branched (isopropyl) chains to assess changes in:
  • Lipophilicity : LogP measurements correlate with membrane permeability .
  • Enzyme Inhibition : Assay IC₅₀ values against targets like kinases or proteases. Propyl chains may enhance hydrophobic interactions in binding pockets .

Q. How can contradictions in reported synthetic yields or purity be resolved?

  • Reproducibility Checks : Validate protocols across labs, controlling variables like solvent grade and inert atmosphere .
  • Advanced Analytics : Use LC-MS/MS to identify trace impurities (e.g., N-oxide by-products) that affect yield calculations .

Q. What mechanistic insights explain the compound’s degradation under oxidative stress?

  • Forced Degradation : Expose to H₂O₂ or UV light and analyze products via HRMS. The benzimidazole ring may undergo hydroxylation, while the propanoic acid group decarboxylates .
  • Pathway Modeling : Kinetic studies (Arrhenius plots) predict shelf-life under storage conditions .

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